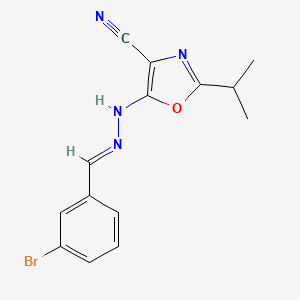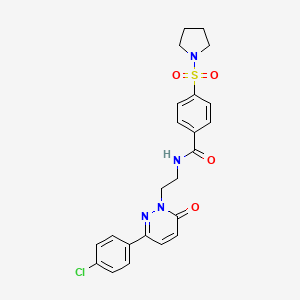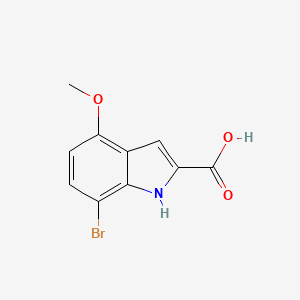
(E)-5-(2-(3-bromobenzylidene)hydrazinyl)-2-isopropyloxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-5-(2-(3-bromobenzylidene)hydrazinyl)-2-isopropyloxazole-4-carbonitrile, also known as BBOC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBOC is a type of oxazole derivative that has been synthesized through a number of methods. In
Mechanism of Action
The mechanism of action of (E)-5-(2-(3-bromobenzylidene)hydrazinyl)-2-isopropyloxazole-4-carbonitrile is not fully understood. However, it is believed that this compound exerts its effects by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. It has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells, including breast cancer, lung cancer, and prostate cancer cells. This compound has also been shown to have antibacterial and antifungal properties, inhibiting the growth of various bacterial and fungal strains. In addition, this compound has been shown to have antioxidant properties, reducing the level of reactive oxygen species in cells.
Advantages and Limitations for Lab Experiments
(E)-5-(2-(3-bromobenzylidene)hydrazinyl)-2-isopropyloxazole-4-carbonitrile has a number of advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive, making it a cost-effective compound for research purposes. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, this compound has not been extensively studied in vivo, which limits its potential applications in animal models.
Future Directions
There are a number of future directions for research on (E)-5-(2-(3-bromobenzylidene)hydrazinyl)-2-isopropyloxazole-4-carbonitrile. One potential direction is to investigate its potential applications as a catalyst for various chemical reactions. Another direction is to explore its potential as an organic electronic material. In addition, further studies are needed to investigate the mechanism of action of this compound and its potential applications in cancer therapy and other areas of medicine. Finally, more research is needed to investigate the pharmacokinetics and toxicity of this compound in vivo.
Synthesis Methods
(E)-5-(2-(3-bromobenzylidene)hydrazinyl)-2-isopropyloxazole-4-carbonitrile can be synthesized through a number of methods, including the condensation of 3-bromo benzaldehyde and isopropyl oxalyl chloride in the presence of hydrazine hydrate. Another method involves the reaction of 3-bromo benzaldehyde and isopropyl oxalyl chloride in the presence of sodium hydride, followed by the addition of hydrazine hydrate. The final product can be obtained through crystallization from ethanol or acetonitrile.
Scientific Research Applications
(E)-5-(2-(3-bromobenzylidene)hydrazinyl)-2-isopropyloxazole-4-carbonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential antibacterial and antifungal properties. In material science, this compound has been explored for its potential applications in the development of organic electronic devices. In catalysis, this compound has been investigated as a potential catalyst for various chemical reactions.
properties
IUPAC Name |
5-[(2E)-2-[(3-bromophenyl)methylidene]hydrazinyl]-2-propan-2-yl-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN4O/c1-9(2)13-18-12(7-16)14(20-13)19-17-8-10-4-3-5-11(15)6-10/h3-6,8-9,19H,1-2H3/b17-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBSXLQANCOTHE-CAOOACKPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=C(O1)NN=CC2=CC(=CC=C2)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=C(O1)N/N=C/C2=CC(=CC=C2)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-methyl-1H-1,2,4-triazol-5-yl)methoxy]aniline](/img/structure/B2856078.png)
![3-(3,4-Dimethoxyphenyl)-7-[(2-fluorophenyl)methoxy]chromen-4-one](/img/structure/B2856079.png)


![N-[4-[[Acetyl(propan-2-yl)amino]methyl]phenyl]prop-2-enamide](/img/structure/B2856086.png)






![3-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2856097.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2856098.png)